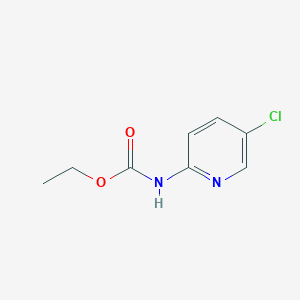

ethyl N-(5-chloropyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC11083355

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O2 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl N-(5-chloropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |

| Standard InChI Key | LCOSJBMCUBGWDL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=NC=C(C=C1)Cl |

| Canonical SMILES | CCOC(=O)NC1=NC=C(C=C1)Cl |

Introduction

Structural and Molecular Characterization

Ethyl N-(5-chloropyridin-2-yl)carbamate belongs to the carbamate family, featuring an ethyl ester group linked to a carbamic acid moiety, which is further attached to a 5-chloropyridin-2-yl ring. The molecular weight of the compound is 200.62 g/mol, with a precise mass of 200.0352 Da (calculated using isotopic distributions). The chlorine atom at the 5-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity in subsequent synthetic steps .

Key spectral data for characterization include:

-

-NMR: Aromatic protons on the pyridine ring resonate between , while the ethyl group’s methylene and methyl protons appear as quartets () and triplets (), respectively .

-

IR Spectroscopy: Strong absorption bands at confirm the presence of the carbonyl group in the carbamate .

Synthetic Methodologies

Carbamate Formation via Chloroformate Reaction

The most direct synthesis involves reacting 5-chloro-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine or pyridine. This one-step reaction proceeds under mild conditions () to yield the target compound with high purity :

Patents detailing analogous syntheses for related carbamates report yields exceeding 85% when using polar aprotic solvents like acetonitrile .

Alternative Routes: Isocyanate Intermediates

In some cases, the compound is synthesized via isocyanate intermediates. Treatment of 5-chloro-2-aminopyridine with phosgene generates the corresponding isocyanate, which subsequently reacts with ethanol to form the carbamate . While efficient, this method requires stringent safety protocols due to phosgene’s toxicity.

Physicochemical Properties

Limited experimental data are available for ethyl N-(5-chloropyridin-2-yl)carbamate, but inferences can be drawn from structurally similar compounds:

-

Solubility: Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water (<1 mg/mL at 25°C) .

-

Stability: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .

-

Thermal Properties: Melting points for analogous carbamates range between 90–120°C, though precise values for this compound remain unreported .

Applications in Pharmaceutical Synthesis

Role in Edoxaban Production

Ethyl N-(5-chloropyridin-2-yl)carbamate is a precursor to tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in Edoxaban synthesis . Edoxaban, a factor Xa inhibitor, relies on the pyridine-carbamate scaffold for binding affinity and metabolic stability.

Structure–Activity Relationship (SAR) Contributions

The 5-chloro substituent enhances lipophilicity and resistance to oxidative metabolism, while the carbamate group facilitates hydrogen bonding with target enzymes . Recent studies on carbamate-containing MAGL inhibitors highlight the importance of such structural motifs in optimizing pharmacokinetic profiles .

Analytical and Regulatory Landscape

Quality Control Methods

-

HPLC: Reverse-phase chromatography with UV detection () is employed to assess purity, typically exceeding 98% .

-

Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z = 201.0 [M+H]^+ .

Regulatory Status

Future Directions and Research Gaps

While the compound’s utility in anticoagulant synthesis is well-established, further research is needed to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume